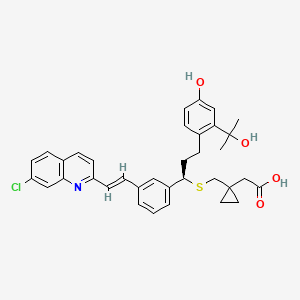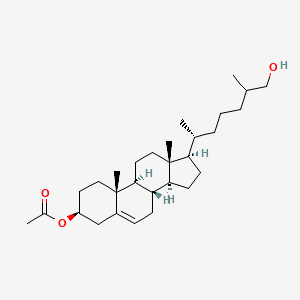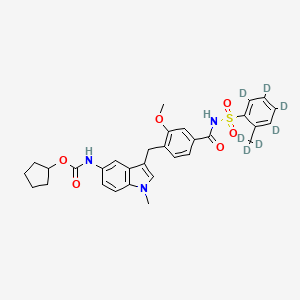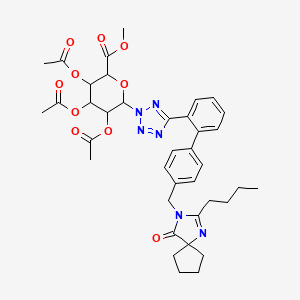
Tebipenem Tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tebipenem Tetrahydrate is a carbapenem antibiotic, an area of significant interest due to its potential against multidrug-resistant Gram-negative pathogens. It is a prodrug, converted into its active form, tebipenem, upon administration, designed to improve oral bioavailability and stability (Eckburg et al., 2019).
Synthesis Analysis
The synthesis of Tebipenem's side chain has been achieved starting from benzylamine and epichlorohydrin, involving a series of reactions including ring-opening substitution and N-alkylation, among others, leading to an improved synthesis method with advantages such as mild reaction conditions and cost-effectiveness (Zhou Jiang-fen, 2014).
Molecular Structure Analysis
Vibrational spectroscopy (FT-IR, Raman) combined with DFT analysis has provided insights into the structure of Tebipenem and its ester. The optimized conformations, geometric structures, and spectral properties highlight the differences between Tebipenem and its ester, contributing to our understanding of its molecular structure (M. Paczkowska et al., 2017).
Chemical Reactions and Properties
Studies focusing on the biochemical properties of carbapenems related to Tebipenem have shown increased stability to hydrolysis by renal dehydropeptidases and β-lactamases, along with strong binding to essential penicillin-binding proteins (PBPs). This underlines the chemical robustness and efficacy of Tebipenem and related compounds against bacteria (Youjun Yang et al., 1999).
Physical Properties Analysis
The physical properties of Tebipenem, particularly its oral bioavailability and stability, are enhanced in its prodrug form, Tebipenem Pivoxil Hydrobromide. The pharmacokinetics studies reveal that this formulation allows for effective oral administration, showing linear and dose-proportional plasma concentrations, which are crucial for treating infections caused by MDR Enterobacteriaceae (Eckburg et al., 2019).
Applications De Recherche Scientifique
In Vitro Activity Against Gram-Positive Clinical Isolates
Tebipenem, an orally bioavailable carbapenem, has been studied for its in vitro activity against Gram-positive isolates associated with clinical infections, such as methicillin-susceptible Staphylococcus aureus (MSSA) and Enterococcus faecalis. This study suggests that tebipenem may be effective in treating urinary tract infections caused by these organisms, offering broader coverage against Gram-negative and -positive organisms (Arends et al., 2021).
Activity Against Fastidious Organisms from Respiratory Tract Infections
Another study evaluated tebipenem's in vitro activity against various fastidious organisms recovered from community-acquired respiratory tract infections, including Haemophilus influenzae and Streptococcus pneumoniae. The findings support the development of tebipenem as an oral option for combating respiratory tract infections caused by these organisms (Arends et al., 2021).
Potential as Oral Transition Therapy
Tebipenem's potential as an oral transition therapy from intravenous ertapenem therapy for Escherichia coli, a common uropathogen, was explored. This study indicates tebipenem's role within the antibiotic stewardship paradigm, offering a transition from intravenous to oral antibiotic therapy (VanScoy et al., 2023).
Pharmacokinetics-Pharmacodynamics for Efficacy Against Enterobacteriaceae
Research on tebipenem's pharmacokinetics-pharmacodynamics (PK-PD) against Enterobacteriaceae in a one-compartment in vitro infection model supports its use in designing pre-clinical studies and clinical studies for complicated urinary tract infections (VanScoy et al., 2019).
Pharmacodynamics for Multidrug-Resistant Gram-Negative Infections
Tebipenem pivoxil HBr, the active moiety of tebipenem, is being developed for the treatment of complicated urinary tract infections in adults. Studies in a neutropenic murine thigh infection model suggest its efficacy against Enterobacteriaceae strains with various resistance mechanisms (McEntee et al., 2019).
Safety And Hazards
Tebipenem is not considered hazardous according to the 2012 OSHA Hazard Communication Standard6. However, it is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure7.
Orientations Futures
Tebipenem has shown potent activity against Neisseria gonorrhoeae and other enteric pathogens, and there are ongoing efforts to further study tebipenem for the treatment of multidrug-resistant Gram-negative infections8910. It is currently in development for the treatment of complicated urinary tract infections11.
Propriétés
Numéro CAS |
936010-57-0 |
|---|---|
Nom du produit |
Tebipenem Tetrahydrate |
Formule moléculaire |
C₁₆H₂₉N₃O₈S₂ |
Poids moléculaire |
455.55 |
Synonymes |
(4R,5S,6S)-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Tetrahydrate; [4R-[4α,5β,6β(R*)]]-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-(1-hydroxyethy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



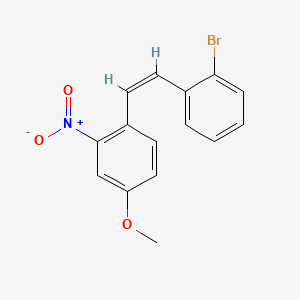
![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
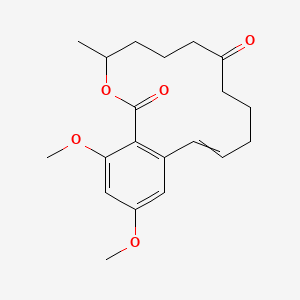
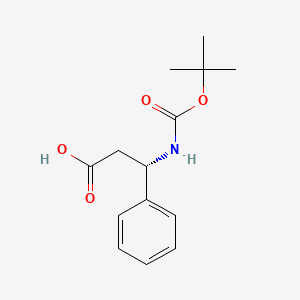
![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)
![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)
